

biological role of 16-oxo-palmitate

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Compound Focus: 16-Oxo-palmitate

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Palmitate in Biological Research

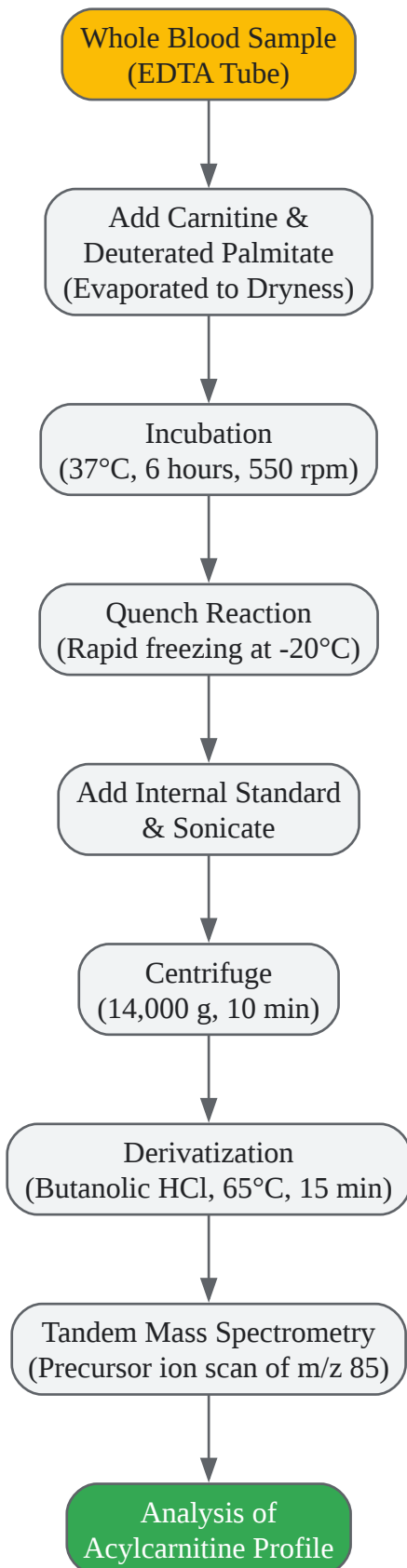
While data on **16-oxo-palmitate** is limited, its parent molecule, palmitate (a 16-carbon saturated fatty acid), is extensively studied. The table below summarizes key experimental contexts and findings from recent research that may inform your work on its derivatives.

Biological System	Experimental Context/Concentration	Key Findings/Outcomes	Citation
Pancreatic β-Cells (Human islets & rat INS-1E cells)	48-hour exposure to model lipotoxicity in Type 2 Diabetes.	Induced ER stress, oxidative stress, modified cholesterol transport, and downregulated GLP-1 receptor; key pathways involved LXR and PPAR α transcription factors.	[1]
Mouse Cardiomyocytes	24-hour exposure to 150-350 μ M to model diabetic cardiomyopathy lipotoxicity.	Induced lipid accumulation, ROS overproduction, ATP reduction, mitochondrial damage, and cellular injury; mechanisms involved PPAR signaling pathway.	[2]
Leukocyte Signaling	Study of enzymatic post-translational modification (S-palmitoylation).	Reversible palmitate attachment regulates protein trafficking, membrane localization to lipid rafts,	[3]

Biological System	Experimental Context/Concentration	Key Findings/Outcomes	Citation
		conformation, stability, and signal transduction.	
Conscious Pigs	Intracoronary infusion to final blood concentration of 0.4 mM during coronary stenosis.	Used as a metabolic tracer (^{13}C -palmitate); study showed preconditioning normalized long-chain fatty acid oxidation during ischemia.	[4]
Human Whole Blood (Diagnostic Assay)	6-hour incubation of whole blood with deuterium-labeled palmitate.	Functional enzymatic assay to diagnose Fatty Acid Oxidation Defects (FAOD) by analyzing specific acylcarnitine profiles via tandem mass spectrometry.	[5]

Detailed Experimental Protocol

Given your interest in experimental methodologies, the functional assay used to diagnose Fatty Acid Oxidation Defects (FAOD) provides a robust and transferable protocol for working with palmitate in a biological system [5]. The workflow below visualizes the key stages of this methodology.



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Experimental workflow for palmitate utilization assay in whole blood [5].

Key steps and specifications:

- **Sample Preparation:** 100 μL of fresh whole blood is added to a pre-prepared tube containing carnitine and deuterium-labeled [16-2H3, 15-2H2]-palmitate, which has been evaporated to dryness [5].
- **Incubation:** The sample is incubated for **6 hours at 37°C** with continuous shaking at **550 rpm** to allow for fatty acid uptake and metabolism by blood cells [5].
- **Reaction Quenching & Metabolite Extraction:** The reaction is stopped by rapid freezing at -20°C . For analysis, an internal standard solution is added, and the sample is sonicated for 30 minutes to ensure efficient metabolite extraction. It is then centrifuged at **14,000 g for 10 minutes** to obtain a clear supernatant [5].
- **Derivatization & Analysis:** The extracted acylcarnitines are derivatized to butyl esters using butanolic HCl at **65°C for 15 minutes**. The final extract is analyzed by **tandem mass spectrometry (MS/MS)** in positive electrospray ionization mode, using a precursor ion scan of **m/z 85** to detect and quantify the specific labeled acylcarnitines [5].

Suggested Research Pathways

To advance your work on **16-oxo-palmitate**, I suggest focusing on these research areas where related palmitate biology is well-established:

- **Investigate Signaling Pathways:** Explore its potential role in the **PPAR signaling pathway**, given palmitate's documented involvement in mitochondrial energy metabolism and cell damage in diabetic cardiomyopathy [2].
- **Profile Protein Interactions:** Consider if **16-oxo-palmitate** could act as a ligand or modulator for transcription factors like **LXR or PPAR α** , which are key mediators of the cellular response to palmitate [1].
- **Explore Post-Translational Modifications:** While **16-oxo-palmitate** is a metabolite, its structure might influence or result from processes related to **protein palmitoylation**, a critical reversible modification regulating protein function and signaling in immune cells [3].

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